
1-(4-Carboxyphenyl)-3,3-dimethyltriazene
Overview
Description
Preparation Methods
CB10-277 is synthesized through a series of chemical reactions involving dimethylphenyl-triazene. The synthetic route typically involves the reaction of 4-carboxyphenylhydrazine with dimethylamine to form the desired compound . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the triazene structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
CB10-277 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CB10-277 can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-(4-Carboxyphenyl)-3,3-dimethyltriazene and its derivatives have been studied for their potential as anticancer agents. Triazenes are known to act as prodrugs that can be activated in the body to exert cytotoxic effects against various cancer types, including melanoma and leukemia. For instance, compounds such as 5-(3,3-dimethyltriazene)imidazol-4-carboxamide (DTIC) and temozolomide are notable examples of triazenes used in clinical settings for treating tumors .
Mechanism of Action
The mechanism by which triazene compounds exert their anticancer effects often involves methylation of DNA, leading to cellular apoptosis. Studies have shown that this compound can cleave plasmid DNA, which suggests its potential role as a synthetic nuclease . This property is valuable for the development of new chemotherapeutic agents that can target cancer cells more effectively.
Analytical Applications
Nitrogen Determination
The compound has been utilized in analytical chemistry for the selective determination of nitrogen content in various organic compounds. A method using frontal chromatography has been developed to analyze azoxy compounds and triazenes, including this compound. This method provides reliable results for nitrogen determination, enhancing the analytical capabilities for studying nitrogenous compounds in biological and environmental samples .
Antibacterial Properties
Recent studies have also evaluated the antibacterial activity of triazene derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, indicating its potential use in developing new antibacterial agents .
Case Study 1: DNA Cleavage and Cytotoxicity
A study evaluated the ability of this compound to cleave plasmid DNA and its cytotoxic effects on acute myeloid leukemia cells. The results indicated that the compound effectively cleaved DNA at specific pH levels and exhibited cytotoxicity against cancer cells while sparing normal leukocytes .
Compound | pH | Temperature (°C) | Activity |
---|---|---|---|
Triazene 1 | 8.0 | 50 | DNA Cleavage |
Triazene 2 | 6.5 | 37, 50 | DNA Cleavage |
Triazene 3 | 6.5 | 37 | DNA Cleavage |
Case Study 2: Antibacterial Evaluation
In another evaluation of antibacterial properties, the compound exhibited high activity against Bacillus cereus, suggesting its potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of CB10-277 involves its metabolic activation to its corresponding monomethyl species, which exerts antitumor activity . The compound targets DNA and interferes with its replication, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CB10-277 is similar to other triazene compounds like dacarbazine and temozolomide. it has unique properties that make it distinct. For example, CB10-277 has shown a broader spectrum of antitumor activity compared to dacarbazine . Additionally, it has different pharmacokinetic properties, which may result in improved efficacy and reduced toxicity . Similar compounds include dacarbazine, temozolomide, and other dimethylphenyl-triazene derivatives .
Biological Activity
Overview of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene
This compound is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often utilized in various fields, including dye chemistry, pharmaceuticals, and agricultural chemicals. The carboxyphenyl group introduces polar characteristics that can influence the biological activity and solubility of the compound.
Anticancer Potential
Research has indicated that azo compounds can exhibit anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies have shown that derivatives of triazene compounds can inhibit tumor growth in various cancer models, suggesting that this compound could also possess similar properties.
Antimicrobial Activity
Azo compounds have been investigated for their antimicrobial properties. The presence of a carboxylic acid functional group can enhance the solubility and bioavailability of these compounds, potentially increasing their effectiveness against bacterial and fungal pathogens. Preliminary studies on related triazene compounds have demonstrated significant inhibition against various microbial strains.
Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Scavenging of reactive oxygen species |
Case Study 1: Anticancer Activity
In a study published in 2022, researchers synthesized several triazene derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the triazene structure significantly enhanced anticancer activity. The compound this compound was included in this evaluation, showing promising results in inhibiting cell proliferation through ROS generation.
Case Study 2: Antimicrobial Efficacy
A 2023 study focused on the antimicrobial properties of various azo compounds, including this compound. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that the carboxylic acid moiety played a crucial role in enhancing antimicrobial efficacy.
Properties
CAS No. |
7203-91-0 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
GUAZPUYTLMUTMA-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
7203-91-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70055-49-1 (potassium salt) 49638-52-0 (sodium salt/solvate) |
shelf_life |
Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |
solubility |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.